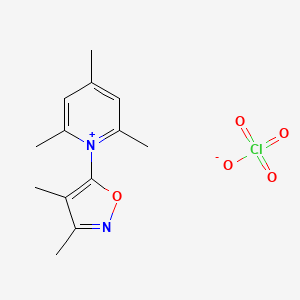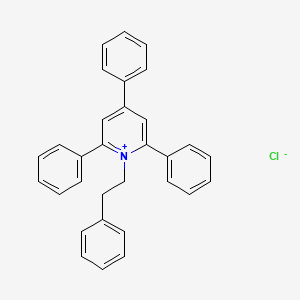
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride is a complex organic compound with a unique structure characterized by a pyridinium core substituted with phenyl groups at positions 2, 4, and 6, and a phenylethyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride typically involves the cyclotrimerization of benzonitrile with phenylacetylene. This reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the pyridinium ring . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. Optimization of reaction parameters and the use of robust catalysts are essential for scaling up the production process.
化学反応の分析
Types of Reactions
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl-substituted pyridinium oxides, while reduction can produce phenylethyl-substituted pyridines.
科学的研究の応用
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
作用機序
The mechanism by which 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phenyl groups and the pyridinium core play a crucial role in binding to these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with a different counterion, this compound is used in photochemical reactions and as a sensitizer in photooxidation processes.
2,4,6-Triphenylpyridine: Lacks the pyridinium ion but shares the triphenyl substitution pattern, used in organic synthesis and materials science.
Uniqueness
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
89930-93-8 |
|---|---|
分子式 |
C31H26ClN |
分子量 |
448.0 g/mol |
IUPAC名 |
2,4,6-triphenyl-1-(2-phenylethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C31H26N.ClH/c1-5-13-25(14-6-1)21-22-32-30(27-17-9-3-10-18-27)23-29(26-15-7-2-8-16-26)24-31(32)28-19-11-4-12-20-28;/h1-20,23-24H,21-22H2;1H/q+1;/p-1 |
InChIキー |
NYGICXXPGIWFOM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



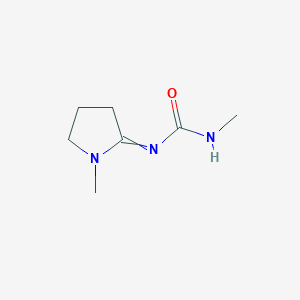

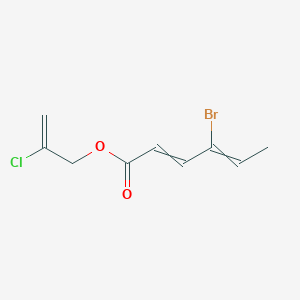
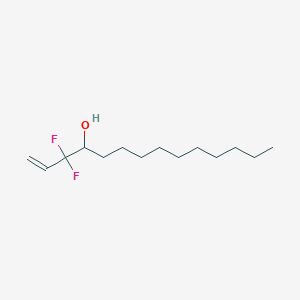
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
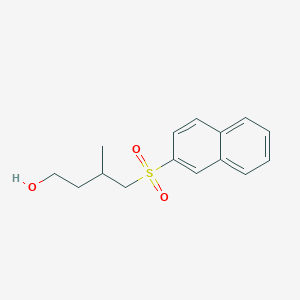
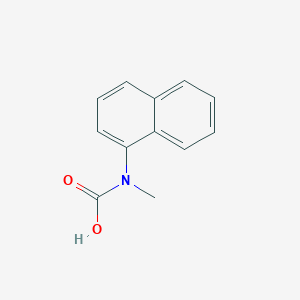
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
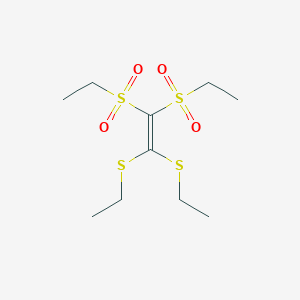
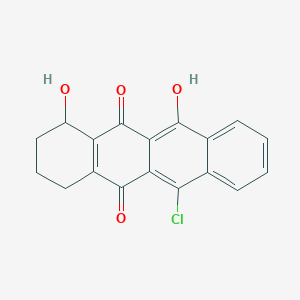

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
